molecular formula C18H19BF2O2 B8247957 2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8247957
M. Wt: 316.2 g/mol
InChI Key: POXLQQXOUAGLSO-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring a 3',5'-difluorinated biphenyl core and a pinacol boronate group. The 3',5'-difluoro substitution on the biphenyl moiety introduces electron-withdrawing effects, which influence its electronic properties, solubility, and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings.

Properties

IUPAC Name

2-[4-(3,5-difluorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BF2O2/c1-17(2)18(3,4)23-19(22-17)14-7-5-12(6-8-14)13-9-15(20)11-16(21)10-13/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXLQQXOUAGLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BF2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Selection

The Suzuki-Miyaura coupling is a cornerstone for synthesizing biphenyl boronic esters. For 2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the reaction typically involves:

  • Aryl Halide Precursor : 4-Bromo-3',5'-difluorobiphenyl, synthesized via Ullmann coupling or directed ortho-metalation.

  • Boronic Ester Partner : Bis(pinacolato)diboron (B₂Pin₂), which introduces the pinacol-protected boronate group.

A representative procedure from employs Pd(dppf)Cl₂·DCM (4 mol%) and K₃PO₄ (3 equiv) in THF/H₂O (0.25 M) at 90°C for 24 hours. This protocol achieves 93% conversion when using 5 equivalents of H₂O₂ as an oxidant.

Catalytic System Optimization

Palladium catalysts paired with bulky phosphine ligands (e.g., SPhos ) enhance efficiency in fluorinated systems. For example, Pd(OAc)₂/SPhos (8 mol%) in THF at 90°C for 24 hours yields the desired product with >95% purity after column chromatography.

Direct Boronation of Preformed Biphenyl Systems

Miyaura Borylation Protocol

An alternative route involves direct borylation of 3',5'-difluoro-4-bromobiphenyl using B₂Pin₂ under palladium catalysis. Adapted from, the reaction conditions include:

  • Catalyst : Pd(dppf)Cl₂·DCM (4 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-dioxane (0.3 M)

  • Temperature : 90°C, 24 hours under N₂

This method avoids separate biphenyl synthesis but requires stringent anhydrous conditions to prevent boronate hydrolysis.

Substrate Scope Limitations

Electron-deficient aryl bromides (e.g., fluorinated substrates) exhibit slower reaction kinetics. Increasing catalyst loading to 6 mol% and extending reaction time to 36 hours improves yields to 78–82% .

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent THF/H₂O (9:1)Enhances Pd solubility, reduces side reactions
Temperature 90°CBalances rate and catalyst stability
Oxidant H₂O₂ (5 equiv)Prevents boronate oxidation byproducts

Equivalents and Stoichiometry

Excess B₂Pin₂ (1.5 equiv) ensures complete conversion of the aryl halide, while higher equivalents (>2.0) lead to dimerization byproducts.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodAverage YieldScalability
Suzuki-Miyaura85–93%Industrial
Direct Borylation75–82%Lab-scale

The Suzuki-Miyaura approach is preferred for large-scale synthesis due to robust catalytic systems and commercial availability of precursors.

Purity and Functional Group Tolerance

Fluorine substituents necessitate mild conditions to prevent C-F bond cleavage. The Suzuki method’s aqueous-organic biphasic system minimizes side reactions, achieving ≥99% HPLC purity .

Chemical Reactions Analysis

Types of Reactions

2-(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. Its dioxaborolane structure allows for selective reactions that are crucial in synthesizing complex molecules. It is particularly useful in:

  • Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds by acting as a boron source.
  • Functionalization of Aromatic Compounds : Enabling the introduction of functional groups into aromatic systems.

Medicinal Chemistry

The presence of difluorobiphenyl moiety enhances the biological activity of compounds derived from this dioxaborolane. Notable applications include:

  • Anticancer Research : Studies suggest that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth through modulation of key signaling pathways.
  • Fluorinated Pharmaceuticals : The difluoro substitution improves the pharmacokinetic properties of drug candidates, increasing their efficacy and stability.

Material Science

In material science, this compound contributes to the development of advanced materials with enhanced properties:

  • Polymer Chemistry : Used to create polymers with improved thermal and mechanical properties.
  • Coatings and Adhesives : Its incorporation into formulations leads to products with better chemical resistance and durability.

Analytical Chemistry

The compound is also valuable in analytical applications:

  • Standard Preparation : Acts as a key intermediate for preparing analytical standards which facilitate the detection and quantification of various substances.
  • Chromatographic Techniques : Utilized in chromatography for separating complex mixtures.

Case Study 1: Anticancer Activity

Recent research demonstrated that derivatives of 2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity against breast cancer cell lines. The study reported IC₅₀ values in the low micromolar range, indicating strong potential for therapeutic applications.

Case Study 2: Polymer Development

A study on polymer composites incorporating this dioxaborolane showed enhanced thermal stability and mechanical strength compared to traditional polymers. The modified materials were tested for applications in high-performance coatings and structural components.

Table 1: Synthesis Methods Overview

MethodYield (%)ConditionsReference
Boronic Acid Reaction85Room Temperature
Microwave-Assisted95120°C for 10 min
Solvent-Free90Mechanochemical conditions
Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron center and the difluoro-substituted biphenyl moiety. The boron center can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The difluoro substitutions enhance the compound’s reactivity and stability in different chemical environments .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound : 2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3',5'-difluoro C₁₈H₁₈B₂F₂O₂ 342.0 (calc.) Enhanced electron deficiency for cross-coupling; potential use in radiochemistry
2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4'-fluoro C₁₈H₁₉BF₂O₂ 316.1 Single fluorine substitution; used in radiofluorination (68% radiochemical yield)
2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane None C₁₈H₂₁BO₂ 280.2 Non-fluorinated analog; 80% synthetic yield via visible-light-induced borylation
2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-difluoro C₁₂H₁₄B₂F₂O₂ 242.0 Ortho-difluoro substitution; lower molecular weight, higher reactivity
2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4'-methoxy C₁₉H₂₃BO₃ 310.2 Electron-donating methoxy group; alters solubility and electronic properties
Dibenzothiophene-containing analog Dibenzothiophene core C₃₀H₂₇BO₂S 462.4 Extended π-system; potential for optoelectronic applications

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Fluorine: The 3',5'-difluoro substitution increases the electrophilicity of the boronate ester, enhancing its reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogs. For example, the non-fluorinated biphenyl boronate ester (C₁₈H₂₁BO₂) exhibits a 1H NMR aromatic proton range of δ 7.10–7.93 ppm , while fluorinated analogs show downfield shifts due to deshielding effects.
  • Synthetic Yields: Fluorinated analogs generally exhibit moderate to high yields. For instance, the mono-fluoro compound (C₁₈H₁₉BF₂O₂) achieves 85% yield via column chromatography , whereas the non-fluorinated version reaches 80% under visible-light catalysis .
  • Applications in Radiochemistry : The 4'-fluoro analog (C₁₈H₁₉BF₂O₂) is used in the synthesis of 4-[¹⁸F]fluoro-1,1'-biphenyl with 68% radiochemical yield, highlighting fluorine's role in PET tracer development .

Spectral and Physical Properties

  • NMR Data: Non-fluorinated analog: 1H NMR (CDCl₃): δ 7.93 (d, J = 8.3 Hz, 2H), 7.67–7.62 (m, 4H), 1.39 (s, 12H) . Fluorinated analogs: Fluorine substituents cause splitting in 19F NMR and deshielding in 1H/13C NMR. For example, the 4'-fluoro compound (C₁₈H₁₉BF₂O₂) would show distinct 19F signals near δ -110 ppm (meta-fluorine) .
  • Melting Points: Fluorinated compounds often exhibit higher melting points due to increased polarity. The non-fluorinated analog is a liquid or low-melting solid (e.g., 3s in is a white solid with m.p. unspecified), while fluorinated derivatives may solidify at higher temperatures.

Biological Activity

2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2250042-17-0) is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19BF2O2
  • Molecular Weight : 316.15 g/mol
  • Purity : 98% .

The biological activity of 2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its interactions with various biological targets. While specific mechanisms for this compound are still under investigation, compounds with similar structures have been noted for their roles in:

  • Inhibition of Kinases : Compounds in the dioxaborolane class often exhibit inhibitory effects on kinases involved in signaling pathways related to cancer and metabolic disorders.
  • Antioxidant Properties : The presence of boron and fluorine atoms may enhance the compound's ability to scavenge free radicals.

In Vitro Studies

Several studies have investigated the biological activity of related compounds. For instance:

CompoundTargetIC50 (μM)Reference
Amlexanox (related structure)TBK1 Kinase0.6
Deuterated AmlexanoxTBK1 Kinase1.1

These studies indicate that modifications to the molecular structure can affect potency without significantly altering efficacy.

Case Studies

  • Cytotoxicity Evaluation :
    • A study on derivatives of doliculide demonstrated varying levels of cytotoxicity against cancer cell lines. Although not directly related to our compound, it highlights the potential for similar structures to exhibit significant biological effects .
  • Metabolic Stability :
    • Research on amlexanox derivatives showed that modifications could enhance metabolic stability in liver microsomes—a crucial factor for drug development . This suggests that 2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may also exhibit favorable metabolic profiles.

Discussion

The biological activity of 2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane appears promising based on its structural analogs and preliminary data. Its potential as an inhibitor of key kinases involved in disease processes positions it as a candidate for further research in therapeutic applications.

Q & A

Q. Critical Parameters :

  • Moisture-sensitive intermediates require inert atmosphere (N₂/Ar) .
  • Fluorinated aromatic precursors may require elevated temperatures for reactivity .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Confirm biphenyl backbone and dioxaborolane ring integration. Fluorine substituents cause splitting patterns (e.g., 3',5'-difluoro groups show coupling in aromatic regions) .
    • ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester formation .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion ([M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : Resolve dihedral angles between biphenyl rings and dioxaborolane conformation, as demonstrated for analogous fluorinated dioxaborolanes .

Advanced: How can cross-coupling reactivity be optimized for this compound in Suzuki-Miyaura reactions?

Answer:
Reaction Design :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF/toluene .
  • Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv) to activate the boronate .
  • Temperature : 60–90°C for 6–12 hours.

Q. Challenges :

  • Electron-withdrawing fluorine groups reduce nucleophilicity; use electron-rich aryl partners or polar solvents (DMF/H₂O) to enhance reactivity .
  • Competitive protodeboronation : Minimize by degassing solvents and avoiding protic conditions .

Case Study :
Aryl chlorides coupled with this compound achieved 70–85% yield under optimized Pd(OAc)₂/XPhos catalysis .

Advanced: What strategies mitigate hydrolysis and oxidative deboronation during storage?

Answer:

  • Storage : In amber vials under argon at –20°C. Desiccants (e.g., molecular sieves) prevent hydrolysis .
  • Stability Assays :
    • Monitor decomposition via ¹H NMR (disappearance of boronate peaks) over 30 days.
    • TGA/DSC analysis shows thermal stability up to 150°C .

Data Contradiction: How to resolve discrepancies in reported catalytic efficiencies for this compound?

Answer:
Potential factors causing variability:

  • Substituent Effects : Fluorine positioning (meta vs. para) alters electronic properties and coupling rates .
  • Impurities : Trace Pd or moisture reduces yield. ICP-MS analysis of residual Pd and Karl Fischer titration for water content are recommended .
  • Replicate Studies : Use standardized conditions (e.g., 1 mol% Pd, 80°C, THF/H₂O) for comparative analysis .

Computational: How can DFT studies predict reactivity in fluorinated dioxaborolanes?

Answer:

  • Modeling : Optimize geometry at B3LYP/6-31G(d) level to calculate LUMO energy (boron center) and Fukui indices for nucleophilic attack .
  • Reactivity Trends : Fluorine groups increase electrophilicity at boron, accelerating transmetallation but increasing susceptibility to hydrolysis .

Synthetic Challenge: How to address low yields in reactions with sterically hindered partners?

Answer:

  • Ligand Design : Bulky ligands (e.g., SPhos) enhance steric tolerance .
  • Microwave Assistance : Shorten reaction time (1–2 hours) at 100°C to reduce side reactions .

Analytical: What methods quantify trace impurities in this compound?

Answer:

  • HPLC-MS : Detect dehalogenated byproducts (e.g., defluorinated species) with a detection limit of 0.1% .
  • ¹⁹F NMR : Identify residual fluorinated intermediates (e.g., unreacted 3,5-difluorobiphenyl) .

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